molecular formula C24H23F2NO2 B13856236 3'-Anhydro Ezetimibe Alcohol Impurity

3'-Anhydro Ezetimibe Alcohol Impurity

Cat. No.: B13856236
M. Wt: 395.4 g/mol
InChI Key: IGXOLFHCRMDQKD-RNXITGHGSA-N
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Chemical Reactions Analysis

3’-Anhydro Ezetimibe Alcohol Impurity undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions . The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 3’-Anhydro Ezetimibe Alcohol Impurity is closely related to that of Ezetimibe. Ezetimibe mediates its cholesterol-lowering effect by selectively inhibiting the absorption of cholesterol and phytosterol by the small intestine . The primary target of Ezetimibe is the cholesterol transport protein Niemann-Pick C1-Like 1 (NPC1L1) . By interfering with the intestinal uptake of cholesterol, Ezetimibe reduces the delivery of cholesterol to the liver . The specific molecular targets and pathways involved in the action of 3’-Anhydro Ezetimibe Alcohol Impurity are still under investigation.

Properties

Molecular Formula

C24H23F2NO2

Molecular Weight

395.4 g/mol

IUPAC Name

4-[(E,1S,2R)-1-(4-fluoroanilino)-5-(4-fluorophenyl)-2-(hydroxymethyl)pent-4-enyl]phenol

InChI

InChI=1S/C24H23F2NO2/c25-20-8-4-17(5-9-20)2-1-3-19(16-28)24(18-6-14-23(29)15-7-18)27-22-12-10-21(26)11-13-22/h1-2,4-15,19,24,27-29H,3,16H2/b2-1+/t19-,24+/m0/s1

InChI Key

IGXOLFHCRMDQKD-RNXITGHGSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C/C[C@@H](CO)[C@@H](C2=CC=C(C=C2)O)NC3=CC=C(C=C3)F)F

Canonical SMILES

C1=CC(=CC=C1C=CCC(CO)C(C2=CC=C(C=C2)O)NC3=CC=C(C=C3)F)F

Origin of Product

United States

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